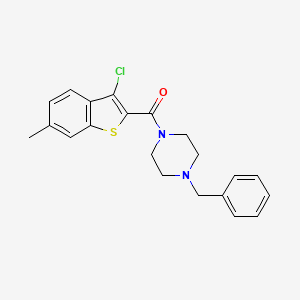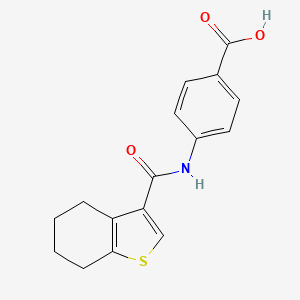![molecular formula C27H26N2 B11117397 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B11117397.png)
11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-a]beta-carboline core with benzyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline involves its interaction with various molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
11b-Substituted 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylic Acid Esters: These compounds share a similar core structure but differ in their substituents and functional groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Although structurally different, this compound exhibits similar biological activities and is used in related research fields.
Uniqueness
What sets 11-Benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-pyrrolo[2,1-a]beta-carboline apart is its specific combination of benzyl and phenyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H26N2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
11-benzyl-11b-phenyl-2,3,5,6-tetrahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C27H26N2/c1-3-10-21(11-4-1)20-29-25-15-8-7-14-23(25)24-16-19-28-18-9-17-27(28,26(24)29)22-12-5-2-6-13-22/h1-8,10-15H,9,16-20H2 |
InChI Key |
VSWZVHRGFRBFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(CCN2C1)C4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11117334.png)
![4-[(cyclohexylcarbonyl)amino]-N-undecylbenzamide](/img/structure/B11117341.png)


![N'-[(1E)-1-(Furan-2-YL)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11117352.png)

![5,6-Diphenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11117382.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11117387.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11117388.png)
![Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B11117389.png)

![N-(2-ethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117405.png)

